Emission Lifetime: DMANA vs. Unmodified Ir(III) Core
When 6-N,N-dimethylamino-2-naphthoic acid (DMANA) chromophore groups are conjugated via alkyl linkers to a fac-Ir(tpy)₃ core, the resulting hybrid exhibits an emission lifetime up to 216 μs in DMSO/H₂O at room temperature, compared to only 1.4 μs for the unmodified fac-Ir(tpy)₃ complex under identical conditions [1]. The approximately 150-fold increase in emission lifetime is mediated by a reversible electronic energy transfer (REET) mechanism between the Ir core and the DMANA chromophore, a process that cannot be replicated by non-chromophoric naphthoic acid derivatives lacking the dimethylamino donor [1].
| Evidence Dimension | Emission lifetime (τ) at room temperature |
|---|---|
| Target Compound Data | Up to 216 μs (Ir(tpy)₃ equipped with ~1–6 DMANA groups via alkyl linkers) |
| Comparator Or Baseline | 1.4 μs (unmodified fac-Ir(tpy)₃) |
| Quantified Difference | Approximately 150-fold increase |
| Conditions | DMSO/H₂O solvent mixture at room temperature; reversible electronic energy transfer (REET) mechanism |
Why This Matters
For scientists procuring this compound for photophysical applications, the DMANA moiety enables access to exceptionally long-lived excited states unavailable with simpler naphthoic acid building blocks, directly impacting OLED efficiency and time-resolved luminescent probe design.
- [1] Kazama A, Imai Y, Okayasu Y, Yamada Y, Yuasa J, Aoki S. Design and Synthesis of Cyclometalated Iridium(III) Complexes–Chromophore Hybrids that Exhibit Long-Emission Lifetimes Based on a Reversible Electronic Energy Transfer Mechanism. Inorg Chem. 2020;59(10):6905-6922. DOI: 10.1021/acs.inorgchem.0c00321. View Source
